molecular formula C18H17N2O2P B1585643 Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester CAS No. 18995-02-3

Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester

Cat. No. B1585643
CAS RN: 18995-02-3
M. Wt: 324.3 g/mol
InChI Key: FWHSKMZYMIEBIT-UHFFFAOYSA-N
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Description

Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester, also known as DPPP, is an organic compound . It is a phosphine ligand that can be prepared from phenol, aniline, and phosphorus oxychloride . It has been reported in the literature that DPPP can be used for the preparation of an intermediate of parecoxib .


Synthesis Analysis

The synthesis of DPPP is usually accomplished through the reaction of phenol and aniline with phosphorus oxychloride . Phenol and aniline are added to an appropriate solvent, followed by the addition of phosphorus oxychloride, and the mixture is heated . As the reaction proceeds, the DPPP product gradually precipitates out . The pure DPPP product is obtained through filtration and washing .


Molecular Structure Analysis

The molecular formula of Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is C18H17N2O2P . It has a molar mass of 324.31 .


Chemical Reactions Analysis

DPPP is a phosphine ligand that can be prepared from phenol, aniline, and phosphorus oxychloride . It has been reported in the literature that DPPP can be used for the preparation of an intermediate of parecoxib .


Physical And Chemical Properties Analysis

Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is a colorless or slightly yellow crystalline solid . It has good thermal stability and solubility, with a high solubility in general organic solvents . It has a predicted density of 1.303±0.06 g/cm3 , a melting point of 126 °C , and a predicted boiling point of 453.5±28.0 °C .

Safety and Hazards

Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is generally safe when used and stored correctly . It has a relatively low flash point, so care should be taken to prevent it from coming into contact with open flames or high temperatures . Protective measures should be taken during use, such as wearing protective gloves, glasses, and protective clothing, to avoid skin contact or inhalation of aerosols . If ingested or inhaled accidentally, medical assistance should be sought .

properties

IUPAC Name

N-[anilino(phenoxy)phosphoryl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N2O2P/c21-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHSKMZYMIEBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367932
Record name Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester

CAS RN

18995-02-3
Record name Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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